molecular formula C12H17BrClN B2745664 3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride CAS No. 2580198-09-8

3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride

Cat. No.: B2745664
CAS No.: 2580198-09-8
M. Wt: 290.63
InChI Key: GZDABLIXZRWKJR-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride is a chemical compound that features a bromophenyl group attached to an azetidine ring

Scientific Research Applications

3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

Safety and Hazards

The safety data sheet for “3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 3-ethylazetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The azetidine ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromodiphenyl ether
  • 4-Bromobiphenyl
  • 4,4′-Dibromobiphenyl

Uniqueness

3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives. The azetidine ring’s strained structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-3-ethylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-2-12(8-14-9-12)7-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDABLIXZRWKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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